molecular formula C14H10BrNO4 B15016552 4-Nitrobenzyl 4-bromobenzoate

4-Nitrobenzyl 4-bromobenzoate

Cat. No.: B15016552
M. Wt: 336.14 g/mol
InChI Key: QTDGRXIFOQZNFG-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 4-bromobenzoate is an organic compound with the molecular formula C14H10BrNO4 It is a derivative of benzoic acid and is characterized by the presence of both nitro and bromo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Ester Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.

Major Products

Scientific Research Applications

4-Nitrobenzyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Potential use in the development of prodrugs where the compound can be activated in vivo to release active pharmaceutical ingredients.

    Industry: Utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 4-bromobenzoate involves its reactivity due to the presence of both nitro and bromo groups. The nitro group is an electron-withdrawing group, making the benzyl carbon more susceptible to nucleophilic attack. The bromo group can participate in substitution reactions, facilitating the formation of various derivatives. These properties make it a versatile compound in synthetic organic chemistry .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H10BrNO4

Molecular Weight

336.14 g/mol

IUPAC Name

(4-nitrophenyl)methyl 4-bromobenzoate

InChI

InChI=1S/C14H10BrNO4/c15-12-5-3-11(4-6-12)14(17)20-9-10-1-7-13(8-2-10)16(18)19/h1-8H,9H2

InChI Key

QTDGRXIFOQZNFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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